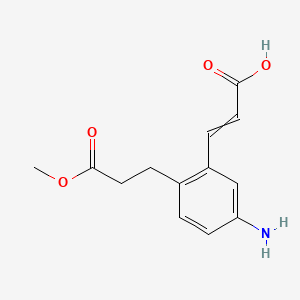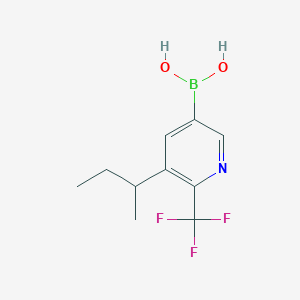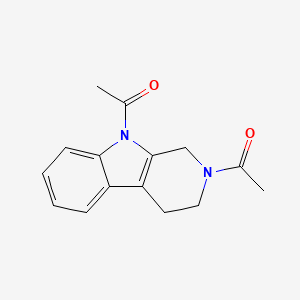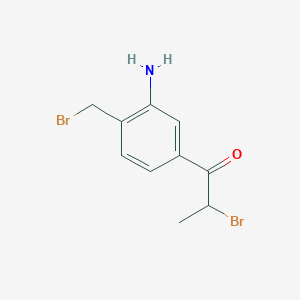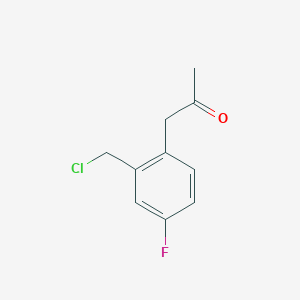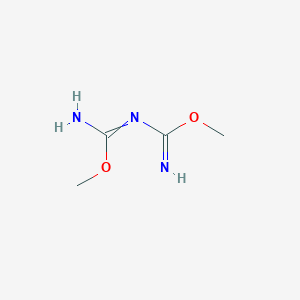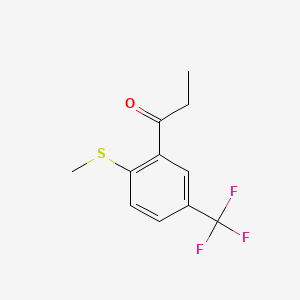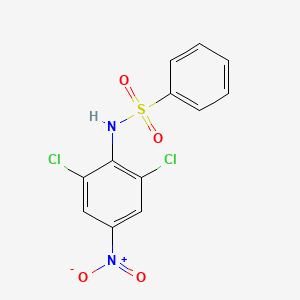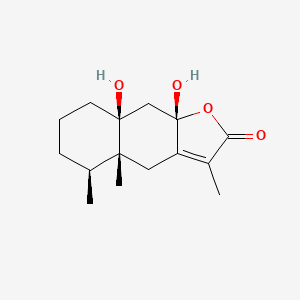
8b,10b-Dihydroxyeremophilenolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8b,10b-Dihydroxyeremophilenolide is a naturally occurring sesquiterpene lactone with the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol . This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8b,10b-Dihydroxyeremophilenolide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the lactone ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 8b,10b-Dihydroxyeremophilenolide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acids, and bases.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 8b,10b-Dihydroxyeremophilenolide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Eremophilone: Another sesquiterpene lactone with similar structural features.
Costunolide: Known for its anti-inflammatory and anticancer properties.
Parthenolide: Widely studied for its potential therapeutic applications.
Comparison: 8b,10b-Dihydroxyeremophilenolide is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other sesquiterpene lactones. Its dual hydroxyl groups at the 8b and 10b positions make it particularly interesting for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
130430-98-7 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
(4aR,5S,8aS,9aS)-8a,9a-dihydroxy-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-9-5-4-6-14(17)8-15(18)11(7-13(9,14)3)10(2)12(16)19-15/h9,17-18H,4-8H2,1-3H3/t9-,13+,14-,15-/m0/s1 |
InChI-Schlüssel |
DUSIVVSRERWIKR-FLCCKXIQSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@]2([C@@]1(CC3=C(C(=O)O[C@]3(C2)O)C)C)O |
Kanonische SMILES |
CC1CCCC2(C1(CC3=C(C(=O)OC3(C2)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)


